

# Synthesis and Characterization of n-Octylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Octylboronic acid

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This guide provides an in-depth overview of the synthesis and characterization of **n-octylboronic acid**, a valuable intermediate in organic synthesis and a building block in the development of novel therapeutic agents. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property leveraged in drug delivery, sensing, and catalysis.

## Physicochemical Properties

**n-Octylboronic acid** is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>19</sub> BO <sub>2</sub>
Molecular Weight	158.05 g/mol
Melting Point	78-85 °C
Appearance	White to almost white powder or crystals
Solubility	Insoluble in water; soluble in many organic solvents.
Sensitivity	Air sensitive; may form cyclic anhydrides (boroxines) upon standing

## Synthesis of n-Octylboronic Acid

Two common and effective methods for the synthesis of **n-octylboronic acid** are the Grignard reaction with a trialkyl borate and the hydroboration of 1-octene.

### Synthesis via Grignard Reaction

This classic method involves the formation of an organomagnesium halide (Grignard reagent) from 1-bromooctane, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent acidic hydrolysis yields the desired **n-octylboronic acid**.

Materials:

- 1-bromooctane
- Magnesium turnings
- Iodine (crystal)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Triisopropyl borate or trimethyl borate
- Hydrochloric acid (1 M)

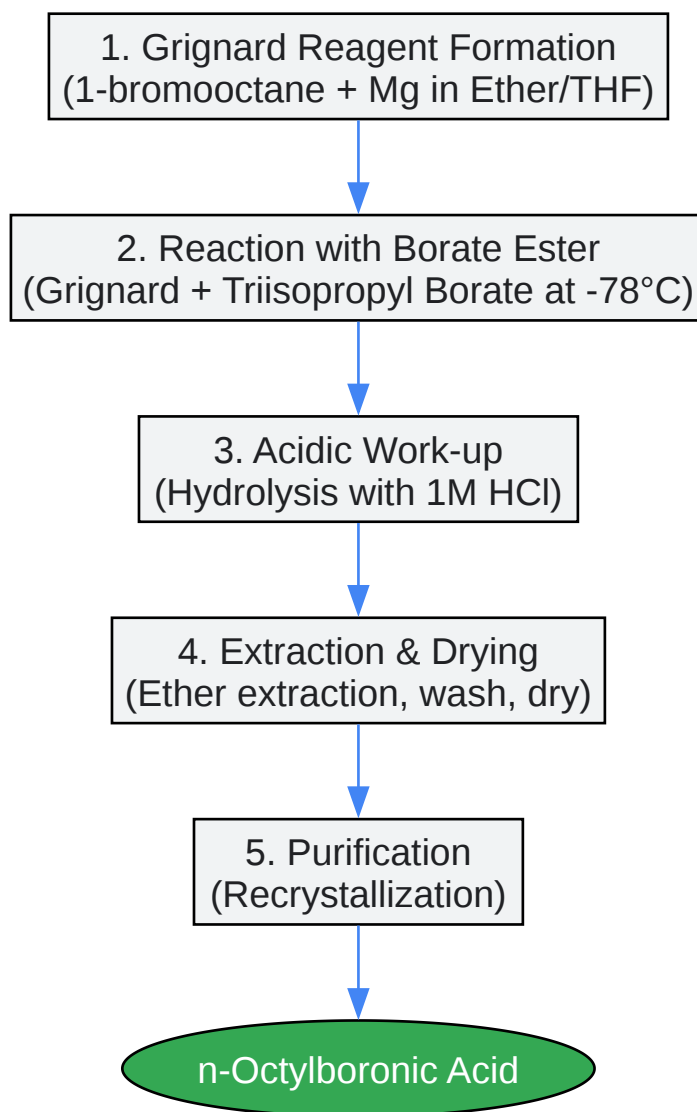
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Grignard Reagent Formation:
  - Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
  - Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
  - Gently heat the flask to sublime the iodine, which activates the magnesium surface.
  - Allow the flask to cool to room temperature under a stream of nitrogen.
  - Add anhydrous diethyl ether or THF to cover the magnesium.
  - Dissolve 1-bromooctane (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
  - Add a small portion of the 1-bromooctane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.
  - Add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Trialkyl Borate:
  - In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.2 equivalents) in anhydrous ether/THF.
  - Cool this solution to -78 °C using a dry ice/acetone bath.

- Slowly add the prepared Grignard reagent to the cold borate solution via a cannula, keeping the temperature below -65 °C.
- Once the addition is complete, stir the resulting white slurry at -78 °C for an additional 2 hours.
- Work-up and Isolation:
  - Allow the reaction mixture to warm to room temperature.
  - Slowly quench the reaction by adding 1 M hydrochloric acid, with vigorous stirring, until the aqueous layer is acidic.<sup>[1]</sup>
  - Separate the organic layer and extract the aqueous layer twice with diethyl ether.
  - Combine the organic extracts and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  - The crude n-**octylboronic acid** can be purified by recrystallization from a suitable solvent system (e.g., hot water or an organic solvent mixture).<sup>[2][3]</sup>

Diagram of Grignard Synthesis Workflow



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Caption: Workflow for the synthesis of n-**octylboronic acid** via the Grignard reaction.

## Synthesis via Hydroboration of 1-Octene

Hydroboration involves the addition of a borane reagent across the double bond of 1-octene. This anti-Markovnikov addition places the boron atom at the terminal, less-substituted carbon. Subsequent hydrolysis of the resulting trioctylborane intermediate yields n-**octylboronic acid**.

Materials:

- 1-octene

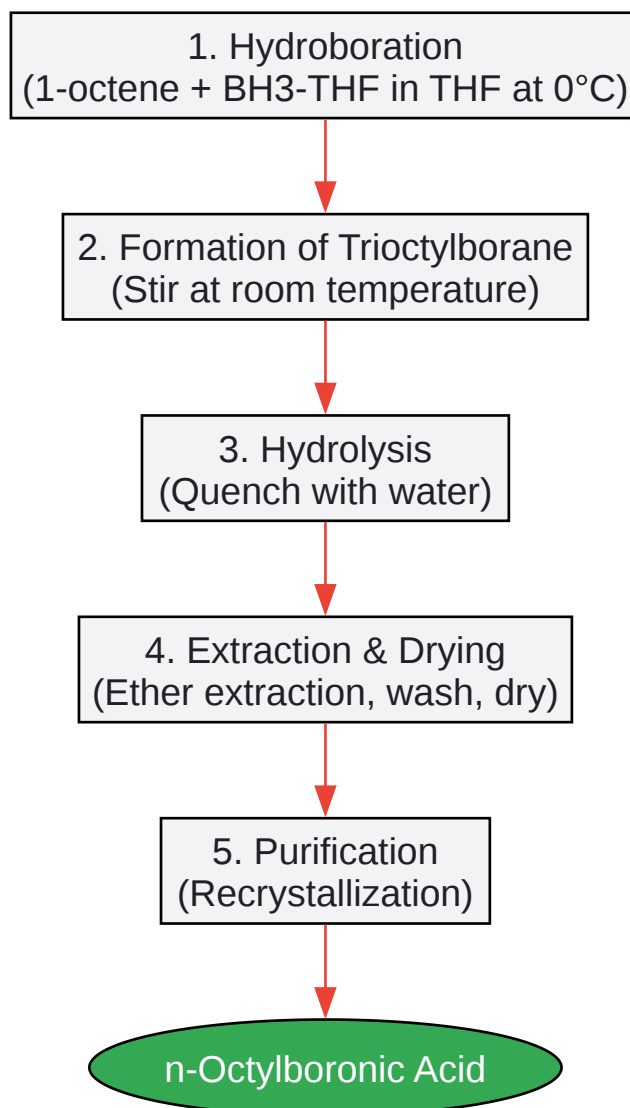
- Borane-tetrahydrofuran complex ( $\text{BH}_3 \cdot \text{THF}$ ) solution (1 M)
- Anhydrous tetrahydrofuran (THF)
- Water
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Hydroboration:
  - Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
  - Add 1-octene (3.0 equivalents) to the flask and dissolve in anhydrous THF.
  - Cool the flask to 0 °C in an ice bath.
  - Slowly add the borane-THF solution (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
  - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours to ensure the formation of trioctylborane.<sup>[4]</sup>
- Work-up and Isolation:
  - Cool the reaction mixture back to 0 °C.
  - Slowly and carefully add water to hydrolyze the trioctylborane and quench any excess borane.
  - Add diethyl ether to dilute the mixture and transfer it to a separatory funnel.
  - Wash the organic layer sequentially with water and then brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization.

#### Diagram of Hydroboration Synthesis Workflow



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Caption: Workflow for the synthesis of n-**octylboronic acid** via hydroboration.

## Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **n-octylboronic acid**. The following techniques are standard.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **n-octylboronic acid**. It's important to note that boronic acids can form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a deuterated alcohol solvent like methanol-d<sub>4</sub> can help break up these oligomers.<sup>[5]</sup>

Table 2: Predicted NMR Data for **n-Octylboronic Acid**

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
<sup>1</sup> H	~0.88	t	-CH <sub>3</sub>
~1.2-1.4	m	-(CH <sub>2</sub> ) <sub>5</sub> -	
~0.7-0.9	t	B-CH <sub>2</sub> -	
Variable, broad	s	B(OH) <sub>2</sub>	
<sup>13</sup> C	~14.1	-CH <sub>3</sub>	
~22.7, 31.9	-CH <sub>2</sub> - (C7, C6)		
~29.3, 29.5, 24.5	-CH <sub>2</sub> - (C5, C4, C3)		
~25.0	-CH <sub>2</sub> - (C2)		
~20-30 (often not observed)	B-CH <sub>2</sub> -		
<sup>11</sup> B	+28 to +34	broad s	R-B(OH) <sub>2</sub> (trigonal)

Note: Predicted shifts are based on typical values for alkyl chains and alkylboronic acids. The C-B carbon signal is often broadened and may be difficult to observe.<sup>[6][7][8][9]</sup>

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.



Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
3200–3600	O-H stretch (H-bonded)	Strong, Broad
2850–2960	C-H stretch (alkyl)	Strong
1310–1380	B-O stretch	Strong
1450–1470	C-H bend (alkyl)	Medium
650-700	B-O-H out-of-plane bend	Medium, Broad

Source: Characteristic IR absorption frequencies for boronic acids.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Mass Spectrometry (MS)

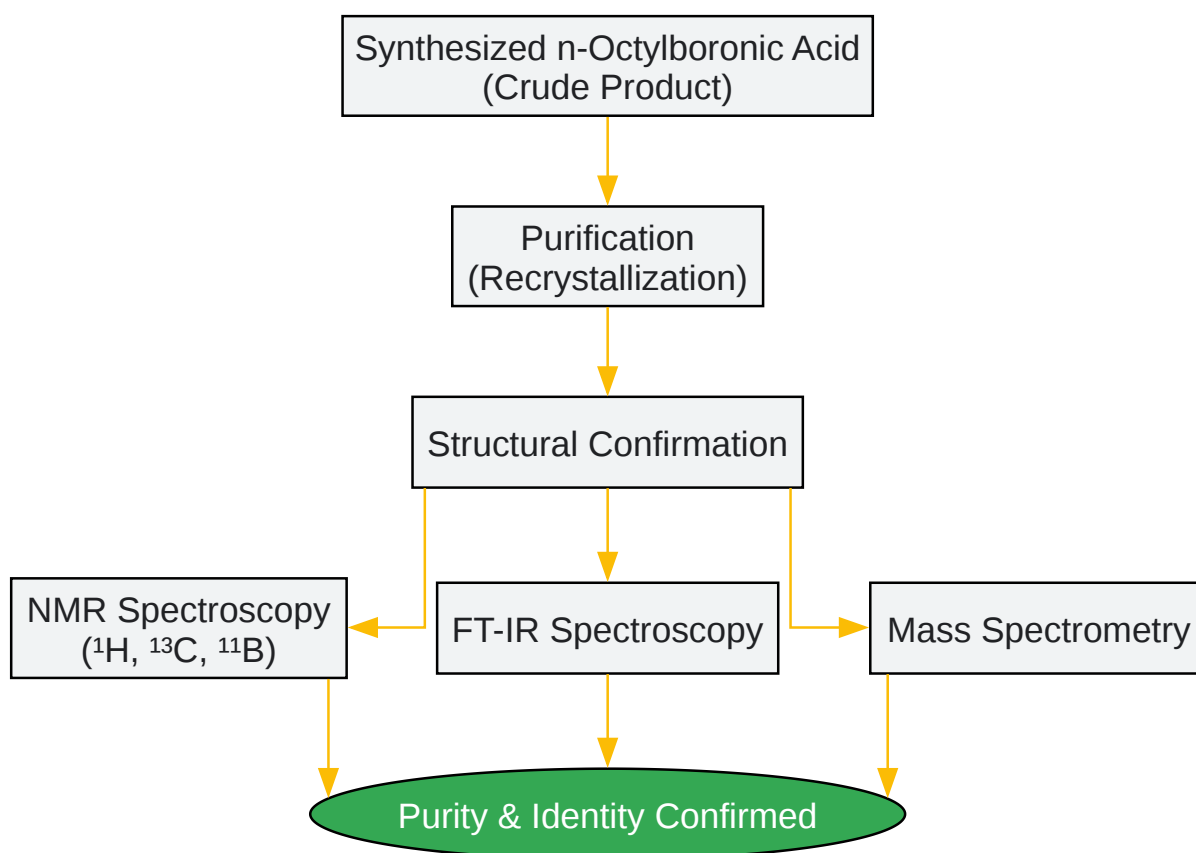
Mass spectrometry confirms the molecular weight of **n-octylboronic acid** and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data

Parameter	Expected Value
Molecular Ion [M] <sup>+</sup>	m/z 158.15
[M+H] <sup>+</sup>	m/z 159.16
Key Fragmentation	Loss of H <sub>2</sub> O, loss of alkyl fragments (C <sub>n</sub> H <sub>2n+1</sub> )

Note: Fragmentation of the alkyl chain will typically show a series of peaks separated by 14 amu (-CH<sub>2</sub>-).[\[13\]](#)[\[14\]](#)

Diagram of Characterization Workflow



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Caption: General workflow for the purification and characterization of n-octylboronic acid.

## Safety and Handling

n-Octylboronic acid is an irritant to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is air-sensitive, it is best stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation and anhydride formation.

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